molecular formula C18H13N4NaO5S B12684761 Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate CAS No. 85252-31-9

Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate

Cat. No.: B12684761
CAS No.: 85252-31-9
M. Wt: 420.4 g/mol
InChI Key: IUBFHWFPJDBGKN-UHFFFAOYSA-M
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Description

Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate is a synthetic organic compound known for its vibrant color and utility in various chemical applications. It is a member of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is often used as a dye or pigment due to its intense coloration properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with sodium benzenesulphonate under alkaline conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form amines, which can further participate in various chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Introduction of various functional groups such as halogens, sulfonates, and nitro groups.

Scientific Research Applications

Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo and nitro groups. The compound can form complexes with metal ions, which can alter its electronic properties and enhance its utility in various applications. The azo group can participate in electron transfer reactions, making it useful in redox processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-((4-(dimethylamino)phenyl)azo)benzenesulphonate
  • Sodium 4-((4-(aminophenyl)azo)benzenesulphonate
  • Sodium 4-((4-(hydroxyphenyl)azo)benzenesulphonate

Uniqueness

Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability. The nitro group also enhances the compound’s ability to participate in redox reactions, making it valuable in various chemical processes.

Properties

CAS No.

85252-31-9

Molecular Formula

C18H13N4NaO5S

Molecular Weight

420.4 g/mol

IUPAC Name

sodium;4-[[4-(N-nitroanilino)phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C18H14N4O5S.Na/c23-22(24)21(16-4-2-1-3-5-16)17-10-6-14(7-11-17)19-20-15-8-12-18(13-9-15)28(25,26)27;/h1-13H,(H,25,26,27);/q;+1/p-1

InChI Key

IUBFHWFPJDBGKN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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